molecular formula C15H17NO3 B14813477 Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate CAS No. 89205-00-5

Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B14813477
CAS No.: 89205-00-5
M. Wt: 259.30 g/mol
InChI Key: CAVOTMATYIIINA-UHFFFAOYSA-N
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Description

Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The tert-butylphenyl group attached to the oxazole ring provides steric hindrance, making the compound unique in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-tert-butylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.

Scientific Research Applications

Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenyl-1,3-oxazole-4-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate: The presence of a methyl group instead of a tert-butyl group affects its reactivity and applications.

Uniqueness

Methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This feature influences its reactivity, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

89205-00-5

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)11-7-5-10(6-8-11)13-12(14(17)18-4)16-9-19-13/h5-9H,1-4H3

InChI Key

CAVOTMATYIIINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC

Origin of Product

United States

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